BCRP Inhibition vs. Unsubstituted α-Naphthoflavone
The target compound demonstrates quantifiable breast cancer resistance protein (BCRP/ABCG2) inhibitory activity. In MDCK2 cells expressing human BCRP, 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-benzo[h]chromen-4-one (ChEMBL ID CHEMBL2420087) inhibited BCRP-mediated Hoechst 33342 efflux with an IC₅₀ of 724 nM, and inhibited pheophorbide A efflux with an IC₅₀ of 1.52 μM [1]. By comparison, the unsubstituted parent compound α-naphthoflavone (7,8-benzoflavone, CAS 604-59-1) is a known BCRP inhibitor but the systematic SAR study by Juvale et al. (2013) established that 7,8-benzoflavones with 3′,4′-dimethoxy substitution consistently exhibit enhanced BCRP inhibition relative to those lacking B-ring methoxy substitution [2]. The 3-OH group in the target compound provides a hydrogen bond donor absent in the 3-unsubstituted or 3-OCH₃ analogs, which the same study identified as a modulating factor for BCRP potency and selectivity [2].
| Evidence Dimension | BCRP/ABCG2 inhibition — Hoechst 33342 accumulation assay (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 724 nM (Hoechst 33342); IC₅₀ = 1.52 μM (pheophorbide A) in MDCK2-BCRP cells [1] |
| Comparator Or Baseline | Parent α-naphthoflavone (CAS 604-59-1): BCRP inhibitor; exact IC₅₀ not reported in same assay, but structurally unsubstituted at B-ring and lacking 3-OH; 3′,4′-dimethoxy substituted 7,8-benzoflavones are more potent than unsubstituted within the Juvale et al. series [2] |
| Quantified Difference | Target compound achieves sub-micromolar BCRP inhibition (IC₅₀ 724 nM) in Hoechst assay; Juvale et al. conclude 3′,4′-OCH₃ on phenyl ring increases BCRP inhibitory activity versus other substituents [2] |
| Conditions | MDCK2 cells stably expressing human BCRP; Hoechst 33342 and pheophorbide A accumulation assays; 30 min preincubation with test compound [1] |
Why This Matters
Sub-micromolar BCRP inhibition with a structurally distinct chemotype is relevant for researchers investigating ABCG2-mediated multidrug resistance reversal or transporter-mediated drug-drug interactions, where the 3-OH/3′,4′-dimethoxy combination offers a SAR profile not reproducible with the unsubstituted or mono-substituted analogs.
- [1] BindingDB Entry BDBM50439846 (ChEMBL ID CHEMBL2420087): 2-(3,4-dimethoxyphenyl)-3-hydroxybenzo[h]chromen-4-one. BCRP Inhibition Data: IC₅₀ 724 nM (Hoechst 33342), IC₅₀ 1.52 μM (pheophorbide A) in MDCK2 cells. View Source
- [2] Juvale, K., Stefan, K., & Wiese, M. (2013) Synthesis and biological evaluation of flavones and benzoflavones as inhibitors of BCRP/ABCG2. European Journal of Medicinal Chemistry, 67, 115–126. View Source
